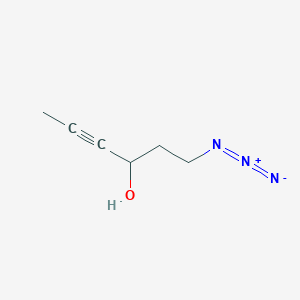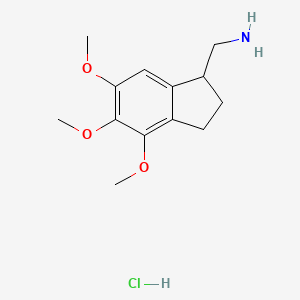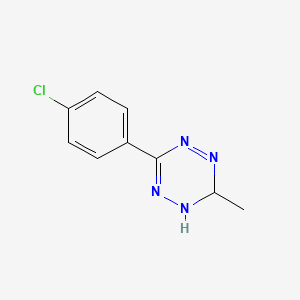![molecular formula C17H13BrClNS B14184511 6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline CAS No. 918518-97-5](/img/structure/B14184511.png)
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. Quinoline derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), palladium catalysts, organic solvents like toluene or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of 3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorophenyl groups may enhance its binding affinity to target proteins, while the quinoline core can intercalate with DNA, disrupting cellular processes.
類似化合物との比較
Similar Compounds
- 6-Bromo-4-chloro-2-methylquinoline
- 3-Benzyl-6-bromo-2-methoxyquinoline
- 6-Bromo-4-chloroquinoline-3-carboxamide
Uniqueness
6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline is unique due to the presence of both bromine and chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The methylsulfanyl group adds further versatility, allowing for various chemical modifications and enhancing its potential as a lead compound in drug discovery.
特性
CAS番号 |
918518-97-5 |
|---|---|
分子式 |
C17H13BrClNS |
分子量 |
378.7 g/mol |
IUPAC名 |
6-bromo-3-[(4-chlorophenyl)methyl]-2-methylsulfanylquinoline |
InChI |
InChI=1S/C17H13BrClNS/c1-21-17-13(8-11-2-5-15(19)6-3-11)9-12-10-14(18)4-7-16(12)20-17/h2-7,9-10H,8H2,1H3 |
InChIキー |
DYPNZBWZUZKMBR-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,5-Tris[(2,5,8,11-tetraoxatridecan-13-yl)oxy]benzoyl chloride](/img/structure/B14184431.png)







![N-[(2-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14184471.png)
![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)

![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)
